N-(5-异丙基-1,3,4-噻二唑-2-基)-2,6-二甲氧基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound belongs to a class of chemicals that include various thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing a five-membered ring of four carbon atoms and one sulfur atom, with two adjacent nitrogen atoms. They are known for their wide range of biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of thiadiazole derivatives, such as N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2,6-dimethoxybenzamide, typically involves cyclization reactions of thioacylhydrazones or thiobenzamides. These processes may include reactions with α-bromo-β-diketone and oxidative dimerization under specific conditions, as demonstrated in the synthesis of similar compounds (Lempert-Sréter, Lempert, & Møller, 1983).

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is characterized by X-ray crystallography, NMR, MS, and IR techniques. These methods help in understanding the arrangement of atoms within the molecule and the nature of its bonds. The molecular structure is often stabilized by intramolecular hydrogen bonds, and intermolecular interactions like π–π stacking can also be significant (Song, Tan, & Wang, 2008).

Chemical Reactions and Properties

Thiadiazole derivatives undergo various chemical reactions, including 1,5-dipolar electrocyclizations and reactions with diazo compounds. These reactions lead to the formation of different heterocyclic structures, demonstrating the reactivity and versatility of the thiadiazole core (Egli, Linden, & Heimgartner, 2007).

Physical Properties Analysis

The physical properties of thiadiazole derivatives can be investigated through their solubility, distribution coefficients, and sublimation characteristics. These properties are important for understanding the compound's behavior in different environments and its potential applications (Ol’khovich, Sharapova, Skachilova, & Perlovich, 2017).

Chemical Properties Analysis

The chemical properties of thiadiazole derivatives are influenced by their functional groups and molecular structure. This can include their reactivity in different chemical environments, their potential as ligands in metal-catalyzed reactions, and their roles in the formation of various bioactive molecules (Al Mamari, Al Awaimri, & Al Lawati, 2019).

科学研究应用

合成和结构分析

N-(5-异丙基-1,3,4-噻二唑-2-基)-2,6-二甲氧基苯甲酰胺属于一类化合物,由于其独特的结构性质而引起了人们的极大研究兴趣。一项研究重点关注类似化合物的合成,展示了创造这些复杂分子所涉及的复杂过程 (Lempert-Sréter, Lempert, & Møller, 1983)。对这些化合物的结构分析,包括 NMR 和元素分析,对于理解它们在各个科学领域的潜在应用至关重要。

药物化学中的质量控制

在药物化学中,对与 N-(5-异丙基-1,3,4-噻二唑-2-基)-2,6-二甲氧基苯甲酰胺相关的化合物的质量控制方法的开发至关重要。Sych 等人 (2018) 的一项研究开发了识别和测定类似化合物中杂质的方法,强调了确保药物应用中的纯度和一致性的重要性 (Sych 等人,2018)。

抗菌和抗增殖特性

研究探索了含有 1,3,4-噻二唑核心的化合物的生物活性,该结构类似于 N-(5-异丙基-1,3,4-噻二唑-2-基)-2,6-二甲氧基苯甲酰胺。Gür 等人 (2020) 合成了源自 1,3,4-噻二唑化合物的席夫碱,发现它们具有显着的 DNA 保护能力和抗菌活性,表明在治疗感染和保护 DNA 免受损伤方面具有潜在应用 (Gür 等人,2020)。

环境影响和降解

相关化合物的环境影响和降解途径也一直是研究的重点。Rouchaud 等人 (2010) 和 Mamouni 等人 (1992) 的研究调查了类似苯甲酰胺衍生物的水解和光降解,提供了这些化合物在不同环境条件下的行为及其潜在环境影响的见解 (Rouchaud 等人,2010),(Mamouni 等人,1992)。

分子对接研究和癌症研究

已经进行了分子对接研究以了解具有类似于 N-(5-异丙基-1,3,4-噻二唑-2-基)-2,6-二甲氧基苯甲酰胺的结构的化合物的抗癌特性的机制。这些研究对于开发更有效的癌症疗法和了解分子水平的相互作用至关重要 (Theoclitou 等人,2011)。

安全和危害

未来方向

属性

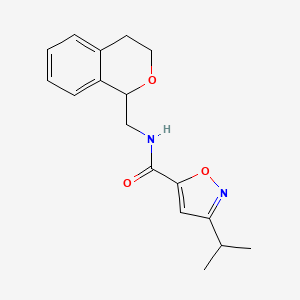

IUPAC Name |

2,6-dimethoxy-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O3S/c1-8(2)13-16-17-14(21-13)15-12(18)11-9(19-3)6-5-7-10(11)20-4/h5-8H,1-4H3,(H,15,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOFQTPAHZWVYNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN=C(S1)NC(=O)C2=C(C=CC=C2OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00351387 |

Source

|

| Record name | Benzamide, 2,6-dimethoxy-N-[5-(1-methylethyl)-1,3,4-thiadiazol-2-yl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

82559-72-6 |

Source

|

| Record name | Benzamide, 2,6-dimethoxy-N-[5-(1-methylethyl)-1,3,4-thiadiazol-2-yl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(3R*,4R*)-3-hydroxy-1-(pyridin-4-ylacetyl)piperidin-4-yl]isonicotinamide](/img/structure/B5568838.png)

![N-benzyl-4-methyl-N-(2-{[2-(2-thienylmethylene)hydrazino]carbonyl}phenyl)benzenesulfonamide](/img/structure/B5568845.png)

![2-(5-acetyl-3-thienyl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)acetamide hydrochloride](/img/structure/B5568860.png)

![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-4'-(trifluoromethoxy)-3-biphenylcarboxamide hydrochloride](/img/structure/B5568868.png)

![1-{[(4-chlorophenyl)thio]acetyl}-4-methylpiperazine](/img/structure/B5568869.png)

![5-ethyl-7-{4-[(2-methyl-1H-imidazol-1-yl)methyl]piperidin-1-yl}pyrazolo[1,5-a]pyrimidine](/img/structure/B5568876.png)

![1-{3-[(1,3-benzoxazol-2-ylthio)methyl]-4-methoxyphenyl}ethanone](/img/structure/B5568881.png)

![2-methyl-N-{4-[(3-oxo-4-phenyl-1-piperazinyl)carbonyl]benzyl}propanamide](/img/structure/B5568889.png)

![1-ethyl-N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B5568894.png)

![3-{methyl[4-(3-pyridinyl)-2-pyrimidinyl]amino}-1-propanol](/img/structure/B5568906.png)